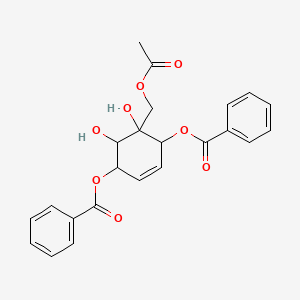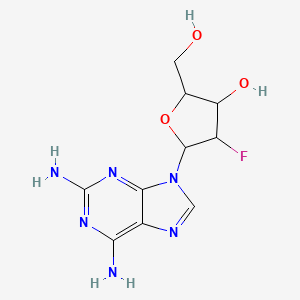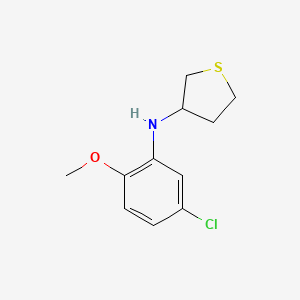
3-Bromo-4-hydroxy-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is a solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. It has a predicted density of 1.739 g/cm³ and a boiling point of approximately 340.9°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid typically involves the bromination and methylation of hydroxybenzoic acid compounds. One common method includes the use of bromine in the presence of glacial acetic acid as a solvent. The reaction is carried out at controlled temperatures, usually between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where hydroxybenzoic acid is treated with bromine under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through various techniques such as recrystallization and solvent extraction to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituent introduced, such as different halides or functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydroxy-5-methylbenzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Similar but lacks the methyl group.
Uniqueness
3-Bromo-4-hydroxy-5-methylbenzoic acid is unique due to the combination of bromine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement allows for unique chemical reactivity and biological interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrO3 |
|---|---|
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
3-bromo-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
RJZDNDUMUXIJQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)


![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
